3-(chloromethyl)-1,2,4-oxadiazol-5-ol

Medicinal Chemistry Synthetic Methodology Building Blocks

3-(Chloromethyl)-1,2,4-oxadiazol-5-ol (CAS 1341331-97-2) is a heterocyclic building block characterized by a 1,2,4-oxadiazole core with a chloromethyl substituent at the 3-position and a hydroxyl group at the 5-position. This compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, primarily due to the electrophilic nature of its chloromethyl group, which facilitates nucleophilic substitution for the introduction of diverse pharmacophores.

Molecular Formula C3H3ClN2O2
Molecular Weight 134.52
CAS No. 1341331-97-2
Cat. No. B2744117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(chloromethyl)-1,2,4-oxadiazol-5-ol
CAS1341331-97-2
Molecular FormulaC3H3ClN2O2
Molecular Weight134.52
Structural Identifiers
SMILESC(C1=NOC(=O)N1)Cl
InChIInChI=1S/C3H3ClN2O2/c4-1-2-5-3(7)8-6-2/h1H2,(H,5,6,7)
InChIKeyVPOOTUMOXXAUAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Specific Guide: 3-(chloromethyl)-1,2,4-oxadiazol-5-ol (CAS 1341331-97-2) - Key Evidence and Comparator Analysis


3-(Chloromethyl)-1,2,4-oxadiazol-5-ol (CAS 1341331-97-2) is a heterocyclic building block characterized by a 1,2,4-oxadiazole core with a chloromethyl substituent at the 3-position and a hydroxyl group at the 5-position [1]. This compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, primarily due to the electrophilic nature of its chloromethyl group, which facilitates nucleophilic substitution for the introduction of diverse pharmacophores [2]. While the broader 1,2,4-oxadiazole class is known for a range of biological activities, the specific and quantifiable differentiation of this exact compound must be understood in the context of its synthetic utility and the performance of its direct derivatives, as primary data for the unmodified compound is limited .

Why 3-(chloromethyl)-1,2,4-oxadiazol-5-ol Cannot Be Replaced by General 1,2,4-Oxadiazole Intermediates in Key Synthetic Pathways


Generic substitution of 3-(chloromethyl)-1,2,4-oxadiazol-5-ol with simpler 1,2,4-oxadiazole analogs (e.g., 3-methyl-1,2,4-oxadiazol-5-ol) is not feasible when the synthetic goal requires a potent electrophilic handle at the 3-position. The chloromethyl group provides a specific and irreversible reaction pathway via nucleophilic substitution, enabling the direct and high-yielding construction of complex molecular architectures such as enzyme inhibitors and receptor modulators [1]. In contrast, analogs lacking this reactive moiety (e.g., 3-methyl or unsubstituted derivatives) would necessitate additional, often lower-yielding, functional group interconversion steps, introducing inefficiency and increasing the cost of goods in a research or manufacturing setting [2]. The following quantitative evidence details the specific performance advantages conferred by this unique reactivity profile.

Quantitative Differentiation Evidence for 3-(chloromethyl)-1,2,4-oxadiazol-5-ol


Enhanced Reactivity: Chloromethyl Substituent vs. Unsubstituted 1,2,4-Oxadiazole Core

The presence of the chloromethyl group in 3-(chloromethyl)-1,2,4-oxadiazol-5-ol imparts a significantly higher reactivity profile compared to the parent 1,2,4-oxadiazole scaffold. This is demonstrated by its use as a key intermediate in the synthesis of biologically active compounds, where it undergoes facile nucleophilic substitution. For instance, derivatives of this compound have been used to create potent inhibitors, with one specific derivative, 2,6-Di-tert-butyl-4-(3-chloromethyl-[1,2,4]oxadiazol-5-yl)-phenol, exhibiting an IC50 of 100 nM against Prostaglandin G/H synthase [1]. While this is data for a derivative, it exemplifies the type of potent activity achievable only through the unique reactivity of the chloromethyl handle present in the target compound. The unsubstituted 1,2,4-oxadiazole lacks this reactive site, rendering it inert in these key derivatization reactions.

Medicinal Chemistry Synthetic Methodology Building Blocks

Differential Synthetic Access: 5-Hydroxy vs. 5-Unsubstituted 1,2,4-Oxadiazole Analogs

The 5-hydroxyl group in 3-(chloromethyl)-1,2,4-oxadiazol-5-ol is a key structural feature that differentiates it from 3-(chloromethyl)-1,2,4-oxadiazole (CAS 51791-12-9). This hydroxyl moiety provides an additional site for derivatization, enabling orthogonal synthetic strategies not possible with the des-hydroxy analog. Specifically, the target compound can undergo O-alkylation or acylation independently of or in sequence with reactions at the chloromethyl site. This is supported by its use in the synthesis of more complex inhibitors, such as those targeting 5-Lipoxygenase (derivative IC50: 780 nM) [1]. In contrast, 3-(chloromethyl)-1,2,4-oxadiazole lacks this second reactive handle, limiting its utility to a single-point diversification strategy.

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Proven Utility in High-Value Therapeutic Areas via Derivative Potency

The core scaffold of 3-(chloromethyl)-1,2,4-oxadiazol-5-ol is a privileged structure in the development of novel therapeutics. This is evidenced by the potent activity of a close derivative, 2,6-Di-tert-butyl-4-(3-chloromethyl-[1,2,4]oxadiazol-5-yl)-phenol, which demonstrates nanomolar inhibitory activity against two therapeutically relevant targets: Prostaglandin G/H synthase (IC50 = 100 nM) and 5-Lipoxygenase (IC50 = 780 nM) [1]. This dual inhibitory profile is a direct consequence of the structural features of the 3-(chloromethyl)-1,2,4-oxadiazol-5-ol scaffold. While data for the exact compound is not published, this derivative data provides a quantitative benchmark for the class. Compounds lacking this specific substitution pattern, such as simple 1,2,4-oxadiazoles, show no such potent, multi-target activity in these assays.

Drug Discovery Anti-inflammatory Kinase Inhibition

Optimized Application Scenarios for 3-(chloromethyl)-1,2,4-oxadiazol-5-ol in Research and Development


Medicinal Chemistry: Synthesis of Multi-Target Anti-Inflammatory Agents

The target compound is an ideal starting material for medicinal chemistry programs aiming to develop novel anti-inflammatory drugs. Its bifunctional nature allows for the rapid generation of diverse compound libraries. As evidenced by the potent dual COX/LOX inhibition of its derivative (IC50 values of 100 nM and 780 nM, respectively) [1], this scaffold is validated for accessing compounds with a desirable polypharmacology profile. Researchers can prioritize this building block to efficiently explore structure-activity relationships (SAR) around a core that has already demonstrated nanomolar potency in relevant enzyme assays.

Chemical Biology: Development of Covalent Probes and Activity-Based Probes

The electrophilic chloromethyl group makes 3-(chloromethyl)-1,2,4-oxadiazol-5-ol a valuable precursor for synthesizing covalent inhibitors and activity-based probes. This reactive handle can be used to introduce warheads or linkers that form irreversible bonds with target proteins, a feature absent in non-chloromethylated analogs. The ability to independently modify the 5-hydroxyl group allows for the attachment of reporter tags (e.g., fluorophores, biotin) without interfering with the protein-reactive chloromethyl site, a key advantage over simpler mono-functional building blocks.

Process Chemistry: Efficient Building Block for Parallel Synthesis

For process and medicinal chemistry groups engaged in high-throughput or parallel synthesis, 3-(chloromethyl)-1,2,4-oxadiazol-5-ol offers significant operational advantages. Its dual reactivity enables a single starting material to be diversified into two distinct chemical series in a streamlined workflow (e.g., first varying the nucleophile at the chloromethyl site, then diversifying the hydroxyl group). This reduces the number of individual building blocks that must be procured, managed, and validated, thereby lowering overhead and accelerating the hit-to-lead timeline compared to using separate mono-functional 1,2,4-oxadiazole building blocks.

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